3-Thiopheneacrylic acid

Beschreibung

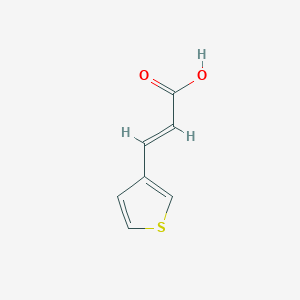

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-thiophen-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRYYUKILKRGDN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294323 | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102696-71-9, 1195-52-4 | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-thienyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical and physical properties of 3-Thiopheneacrylic acid?

An In-depth Technical Guide to 3-Thiopheneacrylic Acid

Introduction

This compound, also known as 3-(thiophen-3-yl)acrylic acid, is a carboxylic acid derivative of thiophene. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its structural isomer, 3-(2-thienyl)acrylic acid, is also a compound of interest with distinct properties and applications. This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and safety information for this compound, with comparative data for its 2-isomer where relevant.

Chemical and Physical Properties

The chemical and physical properties of this compound and its 2-isomer are summarized in the table below. These properties are crucial for their handling, characterization, and application in research and development.

| Property | 3-(3-Thienyl)acrylic acid | 3-(2-Thienyl)acrylic acid |

| Molecular Formula | C₇H₆O₂S[1] | C₇H₆O₂S[2][3] |

| Molecular Weight | 154.19 g/mol [3] | 154.19 g/mol [3][4] |

| CAS Number | 1195-52-4[5] | 1124-65-8[2][3][4] |

| Appearance | - | Slightly beige to yellow needle-like crystalline solid[6][7] |

| Melting Point | 150-154 °C[8] | 145-148 °C[7] |

| Boiling Point | 298.9 °C at 760 mmHg[8] | 298.9 °C at 760 mmHg[7] |

| Solubility | - | Soluble in Chloroform, Methanol[7] |

| pKa | 4.45±0.10 (Predicted)[8] | 4.34±0.10 (Predicted)[7] |

| Density | 1.346 g/cm³[8] | ~1.295 g/cm³ (estimate)[7] |

| Flash Point | 134.6 °C[8] | 134.6 °C[7] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place[8] | 2-8°C, protect from light[7] |

Experimental Protocols

Synthesis of 3-(2-Thienyl)acrylic Acid via Oglialoro Condensation

A common method for the synthesis of thienylacrylic acids is the Oglialoro condensation. The following protocol describes the synthesis of 3-(2-thienyl)-2-phenylacrylic acid, which can be adapted for this compound by using the appropriate starting materials[9].

Materials:

-

Phenylacetic acid

-

2-Thiophenealdehyde

-

Triethylamine

-

Acetic anhydride

-

Hydrochloric acid

-

Ether

-

10% Sodium carbonate solution

-

Acetic acid

-

Methanol (for recrystallization)

Procedure:

-

A mixture of phenylacetic acid (0.1 mole) and 2-thiophenealdehyde (0.12 mole) is prepared in triethylamine (20 ml) and acetic anhydride (20 ml)[9].

-

The mixture is heated at its boiling point for 3 hours[9].

-

After the reaction is complete, the mixture is cooled and then acidified with hydrochloric acid[9].

-

The product is extracted with ether. The organic layer is washed with water[9].

-

The acid is re-extracted from the organic layer by shaking with a 10% sodium carbonate solution[9].

-

The alkaline solution of the sodium salt is acidified with acetic acid, which precipitates the E-isomer[9].

-

The precipitate is filtered off and recrystallized from methanol to yield the purified product[9].

Purification by Fractional Crystallization

Fractional crystallization is a technique that can be employed to purify acrylic acids from aqueous solutions. This method involves a sequence of melting, partial freezing, and separation stages to isolate the desired compound[10]. For acrylic acids that form azeotropic mixtures with water, the addition of a salt can eliminate the eutectic point, facilitating separation by crystallization[10].

General Procedure Outline:

-

An aqueous solution of the crude acrylic acid is prepared.

-

A salt that eliminates the eutectic point between the acrylic acid and water is added to saturate the solution[10].

-

The solution undergoes fractional crystallization, which involves controlled cooling to induce crystallization of the acrylic acid[10].

-

The process is typically carried out in multiple stages (3-6 stages) to achieve high purity[10].

-

The purified acrylic acid crystals are separated from the remaining brine solution[10].

Analytical Techniques

The characterization of this compound and its derivatives typically involves standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid C=O and C=C double bonds[9].

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflows and Diagrams

The synthesis of substituted thienylacrylic acids can be visualized as a multi-step process. The following diagram illustrates a general workflow for the synthesis of E-3-(5-styryl-2-thienyl)-2-phenylacrylic acid, which involves an initial condensation followed by further functionalization and a final condensation step[9].

Caption: A multi-step synthesis of substituted thienylacrylic acids.

The following diagram illustrates a general laboratory workflow for the synthesis, purification, and analysis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. angenechemical.com [angenechemical.com]

- 6. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]

- 7. 3-(2-Thienyl)acrylic acid|lookchem [lookchem.com]

- 8. lookchem.com [lookchem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]

3-Thiopheneacrylic Acid: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, and Applications of 3-Thiopheneacrylic Acid and Its Isomers in Drug Discovery and Development.

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical and physical properties, molecular structure, synthesis protocols, and its emerging applications, with a particular focus on its role as a scaffold for enzyme inhibitors.

Core Compound Identification

This compound can exist as two primary positional isomers, 3-(2-thienyl)acrylic acid and 3-(3-thienyl)acrylic acid, depending on the point of attachment of the acrylic acid moiety to the thiophene ring. The trans (or E) stereoisomer is generally the more stable and commonly studied form.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| trans-3-(3-Thienyl)acrylic acid | 102696-71-9[1][2][3][4] | C₇H₆O₂S | 154.19[2] |

| 3-(2-Thienyl)acrylic acid | 1124-65-8 | C₇H₆O₂S | 154.19 |

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for the trans-3-(3-Thienyl)acrylic acid and 3-(2-Thienyl)acrylic acid isomers is presented below for comparative analysis.

Table 1: Physicochemical Properties

| Property | trans-3-(3-Thienyl)acrylic acid | 3-(2-Thienyl)acrylic acid |

| Appearance | White to off-white powder/crystals | Slightly beige to yellow needle-like crystals |

| Melting Point | 148-154 °C[1][3] | 145-148 °C |

| Boiling Point | 298.9 °C at 760 mmHg[1] | 298.9 °C at 760 mmHg |

| pKa | 4.45 ± 0.10 (Predicted)[1] | 4.34 ± 0.10 (Predicted) |

| LogP | 1.85 (Predicted)[1] | 1.85 (Predicted) |

| Solubility | Soluble in Chloroform, Methanol | Soluble in Chloroform, Methanol |

Table 2: Spectroscopic Data

| Data Type | trans-3-(3-Thienyl)acrylic acid | 3-(2-Thienyl)acrylic acid |

| ¹H NMR | Spectral data available from commercial suppliers. | Spectral data available from commercial suppliers. |

| ¹³C NMR | Spectral data available from commercial suppliers. | Spectral data available from commercial suppliers. |

| IR | Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and thiophene ring vibrations. | Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and thiophene ring vibrations. |

| Mass Spec (Exact Mass) | 154.00885060 Da[1] | 154.00885060 Da |

Molecular Structure

The molecular structures of the trans isomers of 3-(3-thienyl)acrylic acid and 3-(2-thienyl)acrylic acid are depicted below. The key structural features include the planar thiophene ring, a conjugated acrylic acid side chain, and the carboxylic acid functional group.

Canonical SMILES:

-

3-(3-Thienyl)acrylic acid: C1=CSC=C1C=CC(=O)O[1]

-

3-(2-Thienyl)acrylic acid: C1=CSC(=C1)C=CC(=O)O

Synthesis and Experimental Protocols

The synthesis of 3-thiopheneacrylic acids is most commonly achieved through condensation reactions, such as the Knoevenagel or Perkin reactions, which involve the reaction of a thiophenecarboxaldehyde with a compound containing an active methylene group.

Detailed Experimental Protocol: Knoevenagel Condensation for trans-3-(3-Thienyl)acrylic acid

This protocol describes the synthesis of trans-3-(3-thienyl)acrylic acid from 3-thiophenecarboxaldehyde and malonic acid, a classic example of the Knoevenagel condensation with a Doebner modification.[5][6]

Materials:

-

3-Thiophenecarboxaldehyde

-

Malonic acid

-

Piperidine (catalyst)

-

Toluene

-

Hydrochloric acid (2M solution)

-

Deionized water

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-thiophenecarboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a mixture of toluene and pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the toluene and pyridine under reduced pressure using a rotary evaporator.

-

Acidification: Dissolve the residue in water and acidify with 2M hydrochloric acid until a precipitate forms (typically pH 1-2).

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to yield trans-3-(3-thienyl)acrylic acid as a solid.

Applications in Research and Drug Development

Thiophene-containing compounds are prevalent in medicinal chemistry due to their bioisosteric relationship with the phenyl group and their versatile chemical reactivity. This compound and its derivatives have shown promise in several therapeutic areas.

Monoamine Oxidase B (MAO-B) Inhibition

A significant area of interest is the development of thiophene derivatives as inhibitors of monoamine oxidase B (MAO-B).[7][8][9] MAO-B is a key enzyme in the metabolic degradation of neurotransmitters like dopamine.[7][9] Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[9][10] Derivatives of thiophene have demonstrated potent and selective inhibition of MAO-B, making this scaffold a valuable starting point for the design of new therapeutic agents.[9][11]

Mandatory Visualizations

Caption: Knoevenagel condensation workflow for the synthesis of trans-3-(3-Thienyl)acrylic acid.

References

- 1. 3-(3-Thienyl)acrylic acid|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. trans-3-(3-Thienyl)acrylic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]

- 11. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Thiopheneacrylic acid in common laboratory solvents

An In-depth Technical Guide on the Solubility of 3-Thiopheneacrylic Acid in Common Laboratory Solvents

This technical guide provides a detailed overview of the solubility of this compound in a range of common laboratory solvents. The information compiled herein is intended to support research and development activities by providing essential physicochemical data and standardized methodologies for solubility determination.

Introduction to this compound

This compound is a chemical compound featuring a thiophene ring linked to an acrylic acid moiety. This structure imparts a combination of aromatic and acidic characteristics, influencing its physical and chemical properties, including its solubility profile. As a crystalline solid, understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and analytical method development.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility can be temperature-dependent, and the data provided is based on available product information sheets.

| Solvent | Chemical Class | Solubility (mg/mL) | Citation |

| Dimethylformamide (DMF) | Polar Aprotic | 30 | [1] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 30 | [1][2] |

| Ethanol | Polar Protic | 30 | [1] |

| Ethanol:PBS (pH 7.2) (1:1) | Mixed | 0.5 | [1] |

Note: For DMSO, it has been noted that sonication may be required to achieve the stated solubility, and the use of hygroscopic DMSO can impact solubility.[2]

Qualitative Solubility Profile

In addition to the quantitative data, several sources provide qualitative descriptions of the solubility of this compound. This information is valuable for selecting appropriate solvents for various experimental procedures.

| Solvent | Chemical Class | Qualitative Solubility | Citation |

| Chloroform | Chlorinated | Soluble | [3][4] |

| Methanol | Polar Protic | Soluble | [3][4] |

| Dichloromethane | Chlorinated | Likely Soluble | |

| Water | Polar Protic | Insoluble to Sparingly Soluble | |

| Aqueous Base (e.g., 5% NaOH) | Aqueous | Soluble (due to salt formation) | |

| Non-polar solvents (e.g., Hexane) | Non-polar | Insoluble |

Note: The solubility in dichloromethane is inferred from the solubility of a similar compound, 3-(5-Nitro-2-thiophene)acrylic Acid.[5] The solubility in aqueous base and non-polar solvents is based on the chemical structure and general principles of solubility.

Experimental Protocol for Solubility Determination

To facilitate further research and provide a standardized method for determining the solubility of this compound in other solvents, the following experimental protocol, based on the equilibrium solubility method, is provided.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Record the exact weight of the added solid.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

Spectroscopic data for 3-Thiopheneacrylic acid (¹H NMR, ¹³C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Thiopheneacrylic acid (also known as 3-(2-Thienyl)acrylic acid), a compound of interest in various research and development applications. This document outlines the expected spectral characteristics for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the principal spectroscopic data for this compound. It is important to note that while extensive spectroscopic data for this compound are available in databases such as PubChem, the NIST WebBook, and SpectraBase, explicit peak lists and chemical shifts are not always publicly available in a consolidated format.[1] The data presented below is a combination of available information and expected values based on the chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -COOH | 12.0 - 13.0 | Singlet (broad) | - |

| Thiophene H5 | 7.5 - 7.7 | Doublet | ~5.0 |

| Thiophene H3 | 7.3 - 7.5 | Doublet | ~3.5 |

| Thiophene H4 | 7.0 - 7.2 | Doublet of doublets | ~5.0, ~3.5 |

| α-CH= | 6.2 - 6.4 | Doublet | ~15.0 - 16.0 |

| β-CH= | 7.7 - 7.9 | Doublet | ~15.0 - 16.0 |

Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. The large coupling constant for the vinylic protons is indicative of a trans-configuration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COOH | 168 - 172 |

| Thiophene C2 | 138 - 142 |

| Thiophene C5 | 130 - 134 |

| Thiophene C3 | 128 - 132 |

| Thiophene C4 | 126 - 130 |

| α-C= | 118 - 122 |

| β-C= | 135 - 140 |

Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad |

| 3100-3000 | C-H stretch (Aromatic/Vinylic) | Medium |

| 1680-1710 | C=O stretch (Carboxylic Acid) | Strong |

| 1620-1640 | C=C stretch (Alkene) | Medium |

| 1400-1450 | C=C stretch (Thiophene ring) | Medium |

| 1210-1320 | C-O stretch (Carboxylic Acid) | Strong |

| 960-980 | =C-H bend (trans-Alkene) | Strong |

| 690-900 | C-H bend (Thiophene ring) | Medium-Strong |

Note: The IR spectrum is expected to be dominated by the broad O-H stretch and the strong C=O stretch of the carboxylic acid group. The presence of a strong peak around 970 cm⁻¹ would further confirm the trans-configuration of the double bond.

Mass Spectrometry (MS) Data

| m/z Value | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 137 | [M - OH]⁺ |

| 121 | [M - COOH]⁺ or [C₄H₃S-CH=CH]⁺ |

| 110 | Not readily assigned |

| 109 | [M - COOH - H]⁺ |

Data obtained from GC-MS analysis as reported in the PubChem database.[1] The fragmentation pattern is consistent with the loss of hydroxyl and carboxyl groups from the parent molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the carbon spectrum, which results in singlets for all carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required. The spectral width is typically set to 200-220 ppm.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to produce the frequency-domain spectra. The spectra are then phased, baseline-corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

FT-IR (Fourier Transform Infrared) spectra are recorded on a spectrometer equipped with a suitable sampling accessory.

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion source. For GC-MS, the sample is first dissolved in a suitable solvent and injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation known as the molecular ion ([M]⁺).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

-

Fragmentation Analysis: The excess energy from the ionization process often causes the molecular ion to break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

References

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel 3-Thiopheneacrylic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led scientists to explore the vast chemical space of heterocyclic compounds. Among these, the thiophene nucleus has emerged as a privileged scaffold, underpinning the structure of numerous biologically active molecules. This technical guide delves into the discovery and synthesis of a promising class of compounds: novel 3-thiopheneacrylic acid derivatives. With a focus on their potential as anticancer agents, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their synthesis through established chemical reactions, present their biological activity in a clear, comparative format, and visualize the intricate cellular pathways they modulate.

Quantitative Biological Activity

The anticancer potential of novel thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined and are summarized below. For the purpose of this guide, we will focus on a representative series of thieno[2,3-d]pyrimidine derivatives, which incorporate a modified this compound backbone and have shown significant activity as PI3K inhibitors.

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |

| 9a | PI3Kα | 9.47 ± 0.63 | - | [1] |

| Cytotoxicity | 12.32 ± 0.96 | HepG-2 (Liver) | [1] | |

| Cytotoxicity | 11.30 ± 1.19 | A549 (Lung) | [1] | |

| Cytotoxicity | 14.69 ± 1.32 | PC-3 (Prostate) | [1] | |

| Cytotoxicity | 9.80 ± 0.93 | MCF-7 (Breast) | [1] | |

| 13g | PI3Kα | 0.525 | - | [2] |

| mTOR | 0.048 | - | [2] | |

| Cytotoxicity | 0.20 ± 0.05 | A549 (Lung) | [2] | |

| Cytotoxicity | 1.25 ± 0.11 | MCF-7 (Breast) | [2] | |

| Cytotoxicity | 1.03 ± 0.24 | Hela (Cervical) | [2] | |

| VIb | PI3Kβ (% Inh @ 10µM) | 72% | - | [3] |

| PI3Kγ (% Inh @ 10µM) | 84% | - | [3] |

Experimental Protocols

The synthesis of this compound derivatives and their more complex analogues often begins with a foundational reaction, the Knoevenagel condensation. This is followed by further modifications to build the final, biologically active scaffolds.

Protocol 1: Synthesis of (E)-3-(Thiophen-3-yl)acrylic acid via Knoevenagel-Doebner Condensation

This protocol describes a common method for the synthesis of the this compound core.

Materials:

-

Thiophene-3-carbaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Dimethylformamide (DMF)

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (3 volumes).

-

To this solution, add thiophene-3-carbaldehyde (1.0 equivalent) portion-wise.

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture by slowly adding 2 M hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure (E)-3-(thiophen-3-yl)acrylic acid.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative (A representative PI3K inhibitor)

This protocol outlines a plausible multi-step synthesis for a more complex derivative, building upon the thiophene scaffold. This is a representative procedure based on common synthetic methodologies in the literature.

Step 1: Synthesis of a 2-amino-3-cyanothiophene derivative (Gewald Reaction)

-

To a mixture of a suitable ketone (e.g., cyclohexanone), malononitrile, and elemental sulfur in ethanol, add a catalytic amount of a base such as morpholine or diethylamine.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The product, a 2-aminothiophene derivative, will often precipitate and can be collected by filtration.

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine core

-

The 2-aminothiophene derivative from Step 1 is reacted with formamide or a similar reagent at high temperature to construct the pyrimidine ring.

-

Alternatively, reaction with an appropriate orthoester followed by treatment with ammonia can also yield the desired thieno[2,3-d]pyrimidine.

Step 3: Functionalization of the Thieno[2,3-d]pyrimidine core

-

The core structure can be further modified. For instance, a chlorine atom can be introduced at a specific position, which can then be displaced by various amines or other nucleophiles to generate a library of derivatives.

-

A typical procedure involves reacting the thieno[2,3-d]pyrimidinone with a chlorinating agent like phosphorus oxychloride (POCl3).

-

The resulting chloro-thieno[2,3-d]pyrimidine is then reacted with a desired amine in a suitable solvent (e.g., isopropanol) with a base (e.g., diisopropylethylamine) to yield the final product.

Purification and Characterization: All synthesized compounds should be purified using standard techniques such as column chromatography or recrystallization. The structure and purity of the final products should be confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualizing the Molecular Landscape

To better understand the processes involved in the synthesis and the mechanism of action of these novel compounds, the following diagrams have been generated.

Conclusion

The exploration of this compound derivatives represents a vibrant and promising area of research in medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the potent and selective biological activities observed, particularly in the context of cancer, positions these compounds as exciting leads for future drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of therapeutic innovation. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these novel derivatives is warranted to fully realize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Thiophene-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by thiophene-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activities

Thiophene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression.

Quantitative Data: Anticancer Activity of Thiophene Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected thiophene-containing compounds against various cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Thiophene Carboxamide Derivatives | |||||

| Compound 2b | Hep3B | 5.46 | - | - | [1] |

| Compound 2d | Hep3B | 8.85 | - | - | [1] |

| Compound 2e | Hep3B | 12.58 | - | - | [1] |

| Bis-Chalcone Derivatives with Thiophene Moiety | |||||

| Compound 5a | MCF7 | 7.87 ± 2.54 | Cisplatin | 27.78 ± 0.929 | [2] |

| Compound 5b | MCF7 | 4.05 ± 0.96 | Cisplatin | 27.78 ± 0.929 | [2] |

| Compound 5a | HCT116 | 18.10 ± 2.51 | Cisplatin | 13.276 ± 0.294 | [2] |

| Compound 9a | HCT116 | 17.14 ± 0.66 | Cisplatin | 13.276 ± 0.294 | [2] |

| Compound 5a | A549 | 41.99 ± 7.64 | Cisplatin | 5.547 ± 0.734 | [2] |

| Thieno[3,2-d]pyrimidine-6-carboxamide Derivative | |||||

| Compound 7f | HT-29 | 2.18 | - | - | [3] |

| Compound 7f | MCF-7 | 4.25 | - | - | [3] |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives | |||||

| Compound 13 | PC-3 | 2.64 ± 0.21 | 5-FU | 7.53 ± 0.57 | [4] |

| Compound 14 | PC-3 | 6.29 ± 0.5 | 5-FU | 7.53 ± 0.57 | [4] |

| Compound 15 | PC-3 | 4.38 ± 0.33 | 5-FU | 7.53 ± 0.57 | [4] |

| Compound 19 | LoVo | 57.15 ± 2.48 µg/ml | - | - | [4] |

| Compound 19 | HCT-116 | 71.00 ± 2.83 µg/ml | - | - | [4] |

| Compound 27 | HEPG-2 | 8.48 ± 0.9 | Doxorubicin | - | [4] |

| Compound 27 | HCT-116 | 14.52 ± 2.5 | Doxorubicin | - | [4] |

| Compound 27 | MCF-7 | 9.78 ± 1.2 | Doxorubicin | - | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

-

Cancer cell lines (e.g., HepG2, SMMC-7721)[7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiophene compounds to be tested

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activities

Thiophene derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. Their mechanisms of action often involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiophene-containing compounds against various microbial strains.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |

| Thiophene Derivatives | |||||

| Thiophene 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | - | - | [10][11] |

| Thiophene 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | - | - | [10][11] |

| Thiophene 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | - | - | [10][11] |

| Thiophene 4 | Colistin-Resistant E. coli | 8 (MIC50) | - | - | [10][11] |

| Thiophene 5 | Colistin-Resistant E. coli | 32 (MIC50) | - | - | [10][11] |

| Thiophene 8 | Colistin-Resistant E. coli | 32 (MIC50) | - | - | [10][11] |

| 3-Halobenzo[b]thiophene Derivatives | |||||

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus | 16 | - | - | [12] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | S. aureus | 16 | - | - | [12] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | E. faecalis | 16 | - | - | [12] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | E. faecalis | 16 | - | - | [12] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | C. albicans | 16 | - | - | [12] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | C. albicans | 16 | - | - | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[13]

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Thiophene compounds to be tested

-

Sterile 96-well microtiter plates

-

Standardized inoculum (e.g., 0.5 McFarland standard)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the thiophene compounds in the broth medium directly in the wells of a 96-well plate.[14]

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[13]

-

Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[13]

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[14]

-

Determine MIC: After incubation, visually inspect the wells for turbidity or measure the optical density using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Anti-inflammatory Activities

Thiophene-containing compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives

The following table includes the IC50 values of selected thiophene-containing compounds against enzymes involved in inflammation.

| Compound ID/Series | Target Enzyme | IC50 | Reference Compound | Reference IC50 | Citation |

| Benzothiophene Hybrids | |||||

| Compound 2 | 5-LOX | 6.0 µM | - | - | [16] |

| Compound 3 | 5-LOX | 6.6 µM | - | - | [16] |

| PPAR Inhibitor | |||||

| Compound 11 | PPAR | 93 nM | Compound 12 | 310 nM | [17] |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid. The fluorescence generated is proportional to the enzyme activity.[18]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

Celecoxib (COX-2 inhibitor control)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit instructions. Reconstitute the COX-2 enzyme and prepare the required dilutions of the test compounds and control inhibitor.[19]

-

Assay Plate Setup: To the wells of a 96-well plate, add the COX Assay Buffer, test inhibitor or vehicle, and the COX-2 enzyme solution. Include wells for an enzyme control (no inhibitor) and an inhibitor control (Celecoxib).[18]

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at the recommended temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.[19]

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[19]

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. The IC50 value is calculated from a dose-response curve.

Neurological Activities

Thiophene derivatives have shown potential in the treatment of neurological disorders, particularly due to their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibitory Activity

The following table lists the IC50 values of selected thiophene-containing compounds for acetylcholinesterase inhibition.

| Compound ID/Series | Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Thiophene Chalcones-Coumarin Derivatives | |||||

| Compound 23a-h | AChE | 0.42 - 1.296 | Galantamine | 1.142 ± 0.027 | [20][21] |

| Compound 23e | AChE | 0.42 ± 0.019 | Galantamine | 1.142 ± 0.027 | [20][21] |

| Benzo[b]thiophene-chalcone Hybrids | |||||

| Compound 5f | AChE | 62.10 | Galantamine | - | [22][23] |

| Compound 5h | BChE | 24.35 | Galantamine | 28.08 | [22][23] |

| Tetrahydrobenzo[b]thiophene Derivative | |||||

| IIId | AChE | 60% inhibition | Donepezil | 40% inhibition | [24] |

*Percentage inhibition at a specified concentration, not an IC50 value.

Experimental Protocol: Ellman's Method for Acetylcholinesterase Activity

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase activity.[25]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[26] The rate of color formation is directly proportional to the AChE activity.[25]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Thiophene compounds to be tested

-

96-well clear flat-bottom plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of DTNB and ATCI in the phosphate buffer. Prepare dilutions of the test compounds.[26]

-

Assay Plate Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well. Add the test compounds at various concentrations to the sample wells and a vehicle control to the control wells.[26]

-

Pre-incubation: Incubate the plate for a few minutes at room temperature to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.[26]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is obtained by plotting the percentage of inhibition against the log of the compound concentration.

This guide highlights the significant and diverse biological activities of thiophene-containing compounds. The provided data, protocols, and diagrams serve as a foundational resource for researchers aiming to explore and exploit the therapeutic potential of this versatile heterocyclic scaffold. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel thiophene derivatives is warranted to advance these promising compounds towards clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 5. benchchem.com [benchchem.com]

- 6. researchhub.com [researchhub.com]

- 7. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. repository.umpr.ac.id [repository.umpr.ac.id]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 26. benchchem.com [benchchem.com]

Unlocking the Therapeutic Promise of 3-Thiopheneacrylic Acid: A Technical Guide for Drug Discovery

For Immediate Release

Exploring the Pharmacological Frontier: 3-Thiopheneacrylic Acid and Its Derivatives as a Versatile Scaffold for Novel Therapeutics

This technical guide offers an in-depth exploration of the pharmacological potential of this compound and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their diverse biological activities. This document consolidates current knowledge on their anticancer, antimicrobial, and anti-inflammatory properties, presenting key quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Introduction

This compound, a heterocyclic compound featuring a thiophene ring linked to an acrylic acid moiety, has emerged as a privileged scaffold in medicinal chemistry. The unique structural features of this core molecule and its derivatives allow for a wide range of chemical modifications, leading to compounds with significant therapeutic potential. Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide will delve into the specific pharmacological attributes of this compound derivatives, providing a foundation for future drug discovery and development efforts.

Pharmacological Activities and Quantitative Data

Derivatives of this compound have demonstrated promising activity across several therapeutic areas. The following tables summarize the available quantitative data for various derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. While specific IC50 values for this compound are not extensively reported, numerous studies have documented the significant anticancer activity of its derivatives.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine Derivative | HePG2 | 7.9 | [3] |

| Thienopyrimidine Derivative | HePG2 | 2.85 | [3] |

| Thienopyrimidine Derivative | HePG2 | 8.3 | [3] |

| Benzodioxole-based thiosemicarbazone | A549 (Lung) | 10.67 ± 1.53 | [4] |

| Benzodioxole-based thiosemicarbazone | C6 (Glioma) | 4.33 ± 1.04 | [4] |

| Thienopyrimidine Derivative | MDA-MB-231 (Breast) | 40.68 | [5] |

| Thienopyrimidine Derivative | HT-29 (Colon) | 49.22 | [5] |

Table 1: Anticancer activity of selected thiophene derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary measure of a compound's antimicrobial efficacy.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophene Derivative | Staphylococcus aureus | 3.125 | [6] |

| Thiophene Derivative | Bacillus subtilis | 7.8 - 125 | [6] |

| Thiophene Derivative | Gram-negative clinical strains | 31.25 - 250 | [6] |

| Thiophene Derivative | Fungal strains | 31.25 - 62.5 | [6] |

| Tetramethylene thiophene | Staphylococcus aureus | - | [7] |

| Tetramethylene thiophene | Klebsiella pneumoniae | - | [7] |

Table 2: Antimicrobial activity of selected thiophene derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Thiophene derivatives have been evaluated for their ability to modulate inflammatory responses, often through the inhibition of key inflammatory mediators.

| Compound Class | Assay | IC50 (µM) | Reference |

| Benzothiophene hybrid | 5-LOX inhibition | 6.0 | [8] |

| Benzothiophene hybrid | 5-LOX inhibition | 6.6 | [8] |

| Thiophene-based compound | COX-2 inhibition | 0.67 | [8] |

| Thiophene-based compound | LOX inhibition | 2.33 | [8] |

Table 3: Anti-inflammatory activity of selected thiophene derivatives.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.[11]

-

Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound. Incubate for a further 24-72 hours.[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Protocol:

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well plate.[12]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[12]

-

Inoculation: Inoculate each well with the microbial suspension.[12]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[13][14]

Protocol:

-

Animal Acclimatization: Acclimate rodents for at least one week before the experiment.[13]

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at a specific time before carrageenan injection.[15]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[13][15]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Signaling Pathways

The pharmacological effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound is still emerging, the activities of its derivatives suggest potential interactions with pathways central to inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[16] It controls the expression of pro-inflammatory genes, including cytokines and chemokines.[16] The anti-inflammatory activity of some thiophene derivatives may be attributed to their ability to inhibit NF-κB activation.[17]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[18] Dysregulation of this pathway is often observed in cancer. Some anticancer agents exert their effects by modulating MAPK signaling.[19]

Apoptosis Pathways

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a key factor in cancer development.[20] Many anticancer drugs function by inducing apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[21] The cytotoxic effects of some thiophene derivatives have been linked to the induction of apoptosis.[22]

Conclusion and Future Directions

This compound and its derivatives represent a promising and versatile class of compounds with significant pharmacological potential. The evidence presented in this guide highlights their demonstrated anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols and insights into potential mechanisms of action offer a solid foundation for researchers to build upon.

Future research should focus on synthesizing and screening a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as novel therapeutic agents. Further in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. The continued exploration of this chemical scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchhub.com [researchhub.com]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impact of MAPK and PI3K/AKT signaling pathways on Malabaricone-A induced cytotoxicity in U937, a histiocytic lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-3-(thiophen-2-yl)acrylic acid

This technical guide provides a comprehensive overview of (E)-3-(thiophen-2-yl)acrylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in medicinal chemistry.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: (2E)-3-(thiophen-2-yl)prop-2-enoic acid[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for (E)-3-(thiophen-2-yl)acrylic acid. These include:

-

trans-3-(Thiophen-2-yl)acrylic acid

-

(E)-2-Thiopheneacrylic acid[3]

-

3-(Thiophen-2-yl)propenoic acid

-

β-(2-Thienyl)acrylic acid

Physicochemical Properties

The following table summarizes the key physicochemical properties of (E)-3-(thiophen-2-yl)acrylic acid, which are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₆O₂S | [1][4] |

| Molecular Weight | 154.19 g/mol | [1][6] |

| CAS Number | 15690-25-2 | [7] |

| Appearance | Slightly beige to yellow needle-like crystalline solid | [3] |

| Melting Point | 145-148 °C | [2][3][5] |

| Boiling Point | 298.9 °C at 760 mmHg (estimate) | [2][5] |

| Density | ~1.295 g/cm³ (estimate) | [2][3][5] |

| pKa | 4.34 ± 0.10 (Predicted) | [2][3] |

| Solubility | Soluble in Chloroform, Methanol | [2][3] |

| XLogP3 | 1.7 | [1][6] |

Experimental Protocols

(E)-3-(thiophen-2-yl)acrylic acid is a versatile building block in organic synthesis. One common method for its preparation is the Knoevenagel condensation.

Synthesis via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of (E)-3-(thiophen-2-yl)acrylic acid and its derivatives, adapted from methodologies used for similar compounds.[8]

Materials:

-

2-Thiopheneacetonitrile

-

Appropriate aryl aldehyde (e.g., 3-hydroxybenzaldehyde for derivative synthesis)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Dissolve equimolar amounts of 2-thiopheneacetonitrile and the selected aryl aldehyde in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

For purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

-

The resulting (E)-3-aryl-2-(2-thienyl)acrylonitrile can be further hydrolyzed to the corresponding carboxylic acid if desired.

Applications in Drug Development

(E)-3-(thiophen-2-yl)acrylic acid and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug discovery.

As a Precursor for Biologically Active Molecules:

-

It is used in the synthesis of anti-HIV HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogs.[2][3]

-

It serves as a starting material for the synthesis of benzimidazole and caffeine analogs that act as inhibitors of monoamine oxidase B (MAO-B).[2][3]

-

Derivatives, specifically 3-aryl-2-(2-thienyl)acrylonitriles, have shown significant anti-proliferative activity against human hepatoma cells (HepG2 and Huh-7).[8]

-

It is a component in the synthesis of novel benzothiazepinones, which are being explored as inhibitors for glycogen synthase kinase-3β (GSK-3β).[9]

Visualized Workflows and Pathways

Synthesis Workflow via Knoevenagel Condensation

The following diagram illustrates the general workflow for the synthesis of (E)-3-(thiophen-2-yl)acrylic acid derivatives.

Caption: Synthesis of (E)-3-aryl-2-(2-thienyl)acrylonitrile derivatives.

Application in Kinase Inhibitor Synthesis

This diagram shows the logical relationship of using (E)-3-(thiophen-2-yl)acrylic acid as a scaffold in developing kinase inhibitors for cancer therapy.

Caption: Drug discovery workflow for kinase inhibitors.

References

- 1. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]

- 4. (2E)-3-(2-Thienyl)acrylic acid - High purity | EN [georganics.sk]

- 5. 3-(2-THIENYL)ACRYLIC ACID | CAS#:15690-25-2 | Chemsrc [chemsrc.com]

- 6. 3-Thiophen-2-ylprop-2-enoic acid | C7H6O2S | CID 92868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 15690-25-2|(E)-3-(Thiophen-2-yl)acrylic acid|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Health and safety information for handling 3-Thiopheneacrylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 3-Thiopheneacrylic acid (CAS No: 1195-52-4), a compound used in laboratory settings for chemical synthesis.[1] Due to the limited availability of in-depth toxicological studies, this guide emphasizes established safety protocols, hazard classifications, and emergency procedures based on available Safety Data Sheets (SDS) and standardized testing guidelines. To the best of current knowledge, the specific chemical, physical, and toxicological properties of this compound have not been exhaustively investigated.[1]

Chemical Identification and Physical Properties

This compound is a solid crystalline substance. While data is limited, the table below summarizes key identification and physical characteristics for its isomers, which are often handled under similar laboratory conditions.

| Property | Data | Reference |

| Chemical Name | 3-(Thiophen-3-yl)acrylic acid | [1] |

| Synonyms | This compound | [2] |

| CAS Number | 1195-52-4 | [1] |

| Molecular Formula | C₇H₆O₂S | [1] |

| Molecular Weight | 154.19 g/mol | [1] |

| Appearance | Off-white Solid Crystalline | [3] |

| Melting Point | 150 - 154 °C | [3] |

| Boiling Point | 298.9 °C at 760 mmHg (Predicted) | [4] |

| Storage Temperature | 2-8℃, Keep in a dry area | [1] |

Note: Data for isomers such as trans-3-(2-Thienyl)acrylic acid (CAS 1124-65-8) are similar and often referenced in safety documents.[4][5][6]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary health risks are associated with acute oral toxicity, skin and eye irritation, and respiratory irritation.[1][5]

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Source: Aggregated data from multiple safety data sheets.[1][5]

Logical Flow of GHS Hazard Classification and Response

Caption: Logical relationship between GHS hazards and required precautionary actions.

Safe Handling and Personal Protection